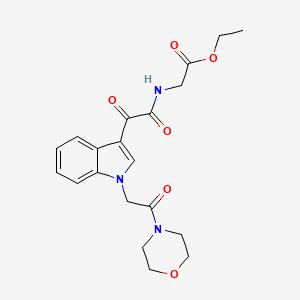
2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide, also known as APTA, is a novel compound that has been synthesized and researched for its potential applications in the field of medicine. APTA is a thiazole derivative that has been found to have promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
Synthesis and Anticancer Activity
New thiazole derivatives, including structures similar to 2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide, have been synthesized and evaluated for their potential anticancer properties. These compounds have shown significant selective cytotoxicity against certain cancer cell lines. For instance, specific derivatives exhibited high selectivity and induced apoptosis in human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Anticholinesterase Activity
Thiazole derivatives have also been investigated for their anticholinesterase activity, targeting enzymes like acetylcholinesterase (AChE), which is relevant for treating conditions such as Alzheimer's disease. Some newly synthesized thiazole-piperazines showed potent inhibition of AChE, suggesting potential therapeutic applications for neurodegenerative diseases (Yurttaş et al., 2013).
Synthesis and Antimicrobial Activity
Research has also extended to the synthesis of thiazole compounds with potential antimicrobial activity. Novel thiazole compounds containing mercapto groups have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising activities against various microbial strains. This research opens new avenues for developing thiazole-based antimicrobials (Mahajan et al., 2008).
Local Anesthetic Properties
Further investigations have revealed that certain 2-aminothiazole and thiadiazole analogs, related to the structural family of 2-(2-acetamidothiazol-4-yl)-N-(1-phenylethyl)acetamide, exhibit local anesthetic activities. These studies, utilizing rat sciatic nerve models, have shown that these compounds could serve as leads for the development of new local anesthetics, providing a basis for further pharmacological exploration (Badiger et al., 2012).
特性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10(12-6-4-3-5-7-12)16-14(20)8-13-9-21-15(18-13)17-11(2)19/h3-7,9-10H,8H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLONSEOWASQMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-((4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2738308.png)
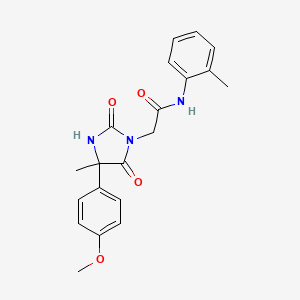

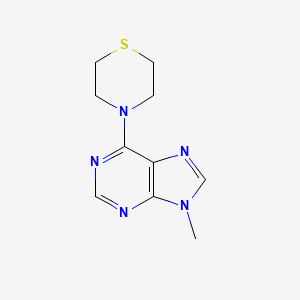

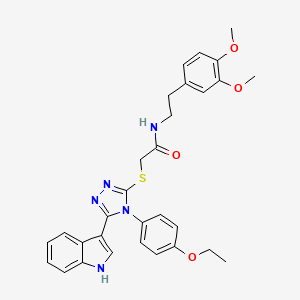
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B2738318.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)
![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)
![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)
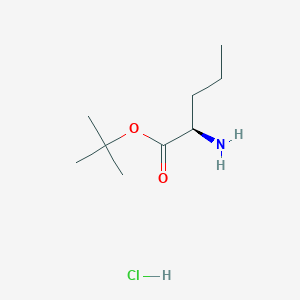
![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

